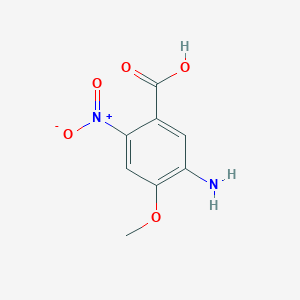
5-Amino-4-methoxy-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxy-2-nitrobenzoic acid typically involves the nitration of 2-methoxy-5-nitrobenzoic acid followed by an amination reaction. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The subsequent amination reaction involves the use of ammonia or an amine source to introduce the amino group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
5-Amino-4-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Amino-4-methoxy-2-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-4-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-4-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
類似化合物との比較
Similar Compounds
- 4-Amino-2-methoxy-5-nitrobenzoic acid
- 5-Methoxy-2-nitrobenzoic acid
- 2-Methoxy-4-nitrobenzoic acid
Comparison
5-Amino-4-methoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C8H8N2O5 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC名 |
5-amino-4-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,9H2,1H3,(H,11,12) |
InChIキー |
RYMPRGIWKSBVDA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


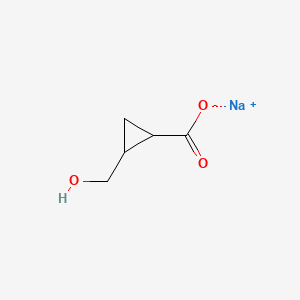
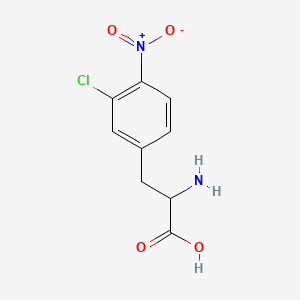
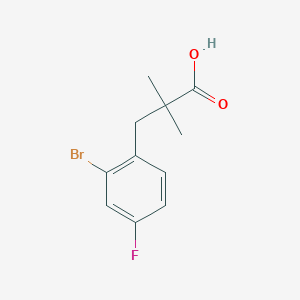

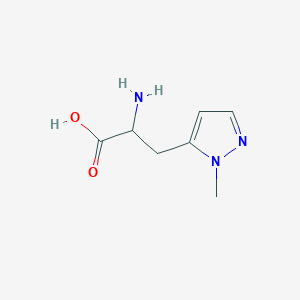

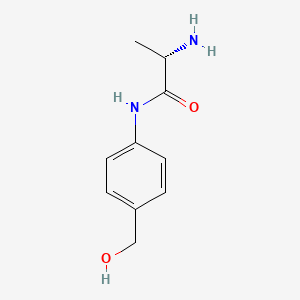
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
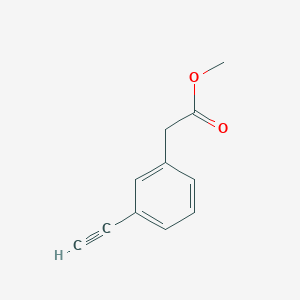
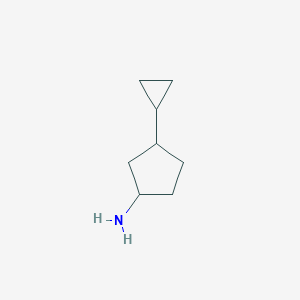

![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
